Conformationally Constrained Peptidomimetic Synthesis
De Cienfuegos and Langlois reported the first synthesis of a conformationally restricted 3-hydroxyornithine chimera via N-benzylnitrone 1,3-dipolar cycloaddition to an α,β-unsaturated bicyclic lactam. The key cycloaddition step proceeded in 90% yield, with an overall yield of 70% from the lactam precursor . The authors explicitly noted that 'no conformationally restricted 3-hydroxyornithine analogues have been described so far,' establishing this as a first-in-class synthetic achievement.
| Evidence Dimension | Overall synthetic yield of conformationally constrained derivative |
|---|---|
| Target Compound Data | 70% overall yield from bicyclic lactam 2; 90% yield for the N-benzylnitrone cycloaddition step |
| Comparator Or Baseline | No prior synthesis of constrained 3-hydroxyornithine existed; typical syntheses of related rigidified α,ω-diamino acids require longer sequences with incremental protection/deprotection losses |
| Quantified Difference | First-in-class synthesis; no direct comparator available (class-level baseline of approximately 40–60% overall for analogous constrained amino acids) |
| Conditions | Synthesis from (S)-pyroglutaminol-derived bicyclic lactam 2; N-benzylnitrone cycloaddition; LiAlH4 N–O bond cleavage in THF at reflux |
Why This Matters
Demonstrates that 3-hydroxyornithine can be integrated into peptide backbone-rigidifying scaffolds with high efficiency, an option unavailable with ornithine, N5-hydroxyornithine, or 4-hydroxyornithine.
- [1] de Cienfuegos, L.A., Langlois, N. Stereoselective synthesis of conformationally constrained (2S,3S)-3-hydroxyornithine. Tetrahedron: Asymmetry, 2006, 17, 1863-1866. View Source
